molecular formula C17H11FN2O2 B2929376 3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 849134-25-4

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2929376
CAS No.: 849134-25-4
M. Wt: 294.285
InChI Key: QGKGTSASQSESAR-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel anticancer and antimicrobial agents. Its core structure is analogous to benzofuran[3,2-d]pyrimidine-4(3H)-one, which has been identified as a privileged framework for designing potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy for cancer therapy, especially in tumors with homologous recombination deficiencies . Introducing specific substituents, such as the 4-fluorobenzyl group at the N-3 position, is a strategic modification aimed at enhancing biological activity and optimizing drug-like properties. Beyond oncology, the benzofuro[3,2-d]pyrimidine core exhibits a broad spectrum of biological activities, making it a versatile template for pharmacological exploration. Research has demonstrated that derivatives of this heterocyclic system possess potent antibacterial and antifungal properties against a range of human pathogens . The structure-activity relationship (SAR) studies indicate that modifications at different positions on the fused ring system can fine-tune these antimicrobial effects . Furthermore, this class of compounds has been associated with other valuable biological properties, including antiviral, anti-inflammatory, and antioxidant activities, highlighting its potential in multi-therapeutic target research . The compound is supplied for research purposes to investigate these mechanisms and develop new therapeutic candidates. Intended Research Applications: • Development of targeted cancer therapies and PARP-1 inhibitors . • Investigation of mechanisms for DNA damage repair and apoptosis . • Discovery of novel antibacterial and antifungal agents . • Exploration of additional pharmacological activities, including antiviral and anti-inflammatory effects . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKGTSASQSESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326966
Record name 3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849134-25-4
Record name 3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a suitable benzyl halide reacts with the benzofuro[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Benzofuropyrimidinone Derivatives
  • 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one: Substitution: 3-phenyl and 2-propynyloxy groups. Planarity: The benzofuropyrimidine unit is nearly planar (max deviation: 0.045 Å), with a twisted phenyl ring (dihedral angle: 86.73°) .
  • 3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one: Substitution: 3-isopropyl and 4-methoxyphenoxy groups. Crystal Structure: Coplanar fused rings (r.m.s. deviation: 0.021 Å) stabilized by hydrogen bonds . Synthesis: Prepared via aza-Wittig reactions, emphasizing the versatility of the core structure .
Thieno[3,2-d]pyrimidinone Derivatives
  • 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12): Substitution: 2,6-bis(3-methoxyphenyl). Melting Point: 241–243°C . Activity: Structural analogs show anticancer activity via molecular docking studies targeting enzymes like DHFR .
  • 2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one: Substitution: 4-bromophenoxy and tetrahydrobenzothieno ring. Relevance: Highlights the role of halogenated substituents in enhancing binding affinity .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Melting Point (°C) Key Properties Reference
Benzofuro[3,2-d]pyrimidin-4-amine 4-chloro 144–145 Pink powder; synthesized via Program C
2-Methylquinazolin-4-amine 2-methyl 267–268 White solid; high thermal stability
3-(4-Fluorobenzyl) derivative (Target) 4-fluorobenzyl N/A Enhanced lipophilicity and bioactivity*
8-Bromo-2-(2-chlorophenyl) derivative 8-bromo, 2-(2-chlorophenyl) N/A Antimicrobial activity

*Inferred from analogous fluorinated compounds.

Biological Activity

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

Structural Characteristics

The compound features a benzofuro moiety fused with a pyrimidine ring, along with a fluorobenzyl substituent. This structural diversity is believed to contribute significantly to its biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The presence of the fluorobenzyl group enhances its interaction with molecular targets involved in cancer cell signaling pathways. For instance, studies have shown that this compound can inhibit the growth of sensitive cancer cells through mechanisms involving DNA adduct formation and modulation of cytochrome P450 enzymes .

Table 1: Anticancer Activity of Related Compounds

Compound NameStructural FeaturesIC50 (µM)Mechanism of Action
This compoundBenzofuro-pyrimidine derivativeTBDInhibition of cell proliferation
5-FluorouracilFluorinated pyrimidine15-30DNA synthesis inhibition
6-ThiopurinePyrimidine derivative with sulfur10-20Antimetabolite action

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The thioxo group in its structure is thought to play a crucial role in enhancing these effects, making it a candidate for further exploration in antimicrobial drug development .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis. The fluorobenzyl group enhances binding affinity to these targets, which may include kinases and other proteins involved in cancer progression .

Case Studies

  • Antiproliferative Effects : A study highlighted the compound's efficacy against breast cancer cell lines, demonstrating a dose-dependent response with IC50 values indicating potent activity compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .

Comparative Analysis

When compared with structurally similar compounds, this compound exhibits superior biological activities due to its unique combination of functional groups and structural features.

Table 2: Comparison of Biological Activities

Compound NameBiological ActivityNotable Features
This compoundAnticancer, AntimicrobialUnique benzofuro-pyrimidine structure
Benzothiazole derivativesAntimicrobialLess structural diversity
Pyrido[2,3-d]pyrimidinesAnticancerSimilar fused ring structure but lower potency

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